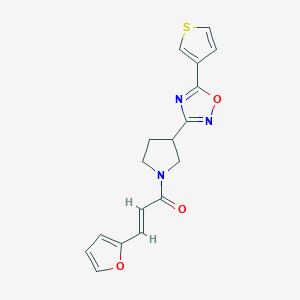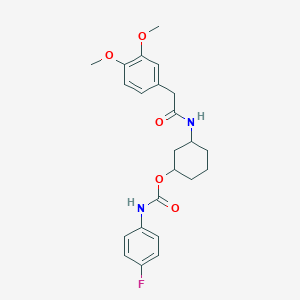
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine, also known as DFMPA, is a synthetic compound that has been used in scientific research for its potential applications in the field of pharmacology. This compound is a chiral molecule, which means that it has two possible enantiomers, or mirror-image forms. DFMPA has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
作用机制
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine acts as an inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By blocking SERT, this compound increases the levels of serotonin in the synaptic cleft, which can lead to an increase in serotonin signaling and ultimately a change in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its activity as an SSRI, this compound has been shown to have activity as a dopamine transporter (DAT) inhibitor, which could have potential applications in the treatment of addiction. This compound has also been shown to have effects on the levels of other neurotransmitters, such as norepinephrine and GABA.
实验室实验的优点和局限性
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for research purposes. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin in the brain. However, like any experimental compound, this compound has limitations. For example, its effects may be specific to certain animal models or experimental conditions, and it may not be suitable for use in human studies.
未来方向
There are a number of potential future directions for research on (2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine. One area of interest is the development of new SSRI drugs based on the structure of this compound. Researchers may also investigate the potential applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease or schizophrenia. Additionally, further studies may be conducted to better understand the biochemical and physiological effects of this compound and its potential role in the regulation of other neurotransmitters.
合成方法
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of 2-phenylpropanal with 2,2-difluoroethanol in the presence of a catalyst to form a key intermediate. This intermediate is then subjected to a series of additional reactions to yield the final product, this compound.
科学研究应用
(2S)-3,3-Difluoro-2-methyl-3-phenylpropan-1-amine has been studied for its potential applications in the field of pharmacology. Specifically, it has been investigated as a potential therapeutic agent for the treatment of various neurological disorders, such as depression and anxiety. This compound has been shown to have activity as a selective serotonin reuptake inhibitor (SSRI), which means that it can increase the levels of serotonin in the brain by blocking its reuptake. Serotonin is a neurotransmitter that is involved in the regulation of mood, sleep, and appetite, among other functions.
属性
IUPAC Name |
(2S)-3,3-difluoro-2-methyl-3-phenylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVMOJZBHFTEPA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)
![8-(2-((4-butylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952660.png)
![2-methyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)
![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952664.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2952666.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952668.png)

![4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2952673.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2952677.png)
![1-(1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2952679.png)
![N-(4-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2952680.png)

